molecular formula C16H18N4O B2425806 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1421472-65-2

1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Cat. No.: B2425806
CAS No.: 1421472-65-2
M. Wt: 282.347
InChI Key: RMQPXIVHIRBRCQ-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a synthetic organic compound that features a unique structure combining an allyl group, a phenyl ring, and a pyrrolo[1,2-a]imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea typically involves the following steps:

    Formation of the pyrrolo[1,2-a]imidazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl ring: The phenyl ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the allyl group: The allyl group can be added through an alkylation reaction using allyl halides.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Saturated urea derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Comparison with Similar Compounds

  • 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl)urea
  • 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-yl)phenyl)urea
  • 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl)phenyl)urea

Uniqueness: 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is unique due to the specific position of the pyrrolo[1,2-a]imidazole moiety, which may confer distinct biological and chemical properties compared to its analogs. The presence of the allyl group also provides additional sites for chemical modification, potentially enhancing its versatility in various applications.

Biological Activity

1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS No. 1421504-96-2) is a novel compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of 282.34 g/mol. The structure features an allyl group, a urea moiety, and a pyrrolo[1,2-a]imidazole ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O
Molecular Weight282.34 g/mol
CAS Number1421504-96-2

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis and inflammation pathways. This inhibition can potentially mitigate necroptosis-related diseases such as neurodegenerative disorders and cancer .
  • Antimicrobial Activity : Compounds containing the pyrrolo[1,2-a]imidazole structure have shown promising antimicrobial properties. This suggests that our compound may also exhibit similar effects against various pathogens .

Research Findings

Recent studies have provided insights into the compound's biological activities:

Case Studies

  • Study on Necroptosis Inhibition : A series of compounds including derivatives of pyrrolo[1,2-a]imidazole were tested for their ability to inhibit necroptosis in cellular models. The results indicated that certain derivatives exhibited potent anti-necroptotic activity, suggesting a potential role for this compound in therapeutic applications targeting necroptosis .
  • Antimicrobial Testing : In vitro assays demonstrated that related pyrrole compounds possess significant antibacterial and antifungal activities. Although specific data on our compound is limited, the structural similarities provide a basis for anticipating similar biological effects .

Pharmacokinetics

While detailed pharmacokinetic data for this compound is scarce, related compounds have shown favorable absorption and distribution profiles in preliminary studies. Understanding these parameters is crucial for assessing the compound's therapeutic potential.

Properties

IUPAC Name

1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-9-17-16(21)19-13-7-5-12(6-8-13)14-11-18-15-4-3-10-20(14)15/h2,5-8,11H,1,3-4,9-10H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQPXIVHIRBRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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